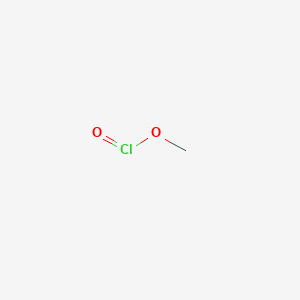
Methyl chlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the haloalkanes and is primarily used in industrial applications. Methyl chlorite is known for its sweet odor and is a crucial reagent in industrial chemistry .
Preparation Methods
Methyl chlorite can be synthesized through several methods:
Hydrochlorination of Methanol: This is the primary industrial method where methanol reacts with hydrogen chloride over a solid acid catalyst at elevated temperatures. The reaction is as follows: [ \text{CH}_3\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{Cl} + \text{H}_2\text{O} ]
Chlorination of Methane: Another method involves the direct chlorination of methane, although this is less common.
Chemical Reactions Analysis
Methyl chlorite undergoes various chemical reactions:
Reduction: It can be reduced to methane using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Scientific Research Applications
Methyl chlorite has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl chlorite exerts its effects involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. The molecular targets and pathways involved include the activation of methyl transferases and other enzymes that facilitate the transfer of methyl groups .
Comparison with Similar Compounds
Methyl chlorite can be compared with other similar compounds such as:
Dichloromethane (CH₂Cl₂):
Chloroform (CHCl₃): A heavier haloalkane used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A non-flammable liquid used in fire extinguishers and as a solvent.
This compound is unique due to its relatively simple structure and its widespread use as a methylating agent in various chemical processes .
Properties
CAS No. |
91589-76-3 |
|---|---|
Molecular Formula |
CH3ClO2 |
Molecular Weight |
82.48 g/mol |
IUPAC Name |
methyl chlorite |
InChI |
InChI=1S/CH3ClO2/c1-4-2-3/h1H3 |
InChI Key |
RETQPHRWFGORDA-UHFFFAOYSA-N |
Canonical SMILES |
COCl=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
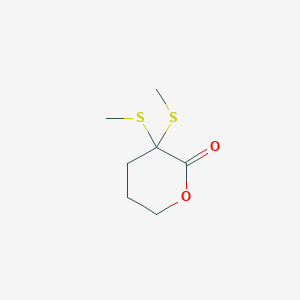

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
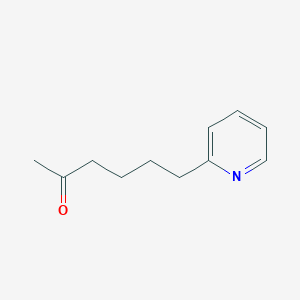
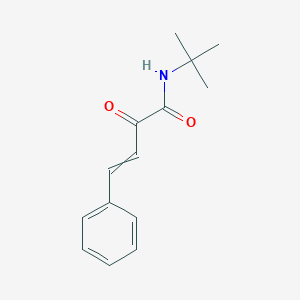
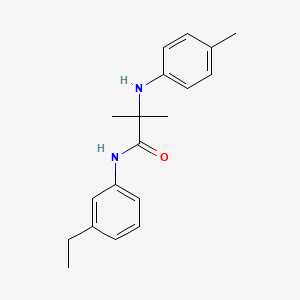
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

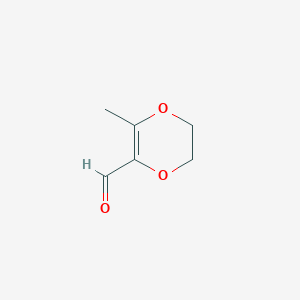
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
